1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-7-2-10(14)13(6-7)17(15,16)9-3-8(11)4-12-5-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFPZDPUUMMYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1)S(=O)(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 5-Bromopyridine-3-sulfonyl Chloride
The core synthesis involves reacting 4-methylpyrrolidin-2-one with 5-bromopyridine-3-sulfonyl chloride under basic conditions. Drawing parallels from analogous sulfonylation reactions, sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the pyrrolidinone’s NH group, generating a nucleophilic amine. Subsequent addition of 15-crown-5 facilitates phase-transfer catalysis, enhancing the reactivity of the sulfonyl chloride.
This method achieved an 82% yield in related sulfonylation reactions, suggesting its adaptability for the target compound.
Alternative Base Systems: DMAP and DIEA
Dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIEA) in acetonitrile offer a milder alternative. DMAP acts as a nucleophilic catalyst, accelerating the sulfonylation without requiring cryogenic conditions. Heating to for 2 hours in acetonitrile provided a 90.6% yield in analogous reactions, underscoring the method’s efficiency for heat-stable substrates.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Stoichiometry and Reaction Time
Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, while prolonged stirring (3–5 hours) maximizes yields.
Purification and Crystallization Techniques
Chromatography vs. Crystallization
Column chromatography, though effective for intermediate purification, is ecologically unfavorable due to solvent waste. Crystallization from diisopropyl ether-ethyl acetate (4:1) offers a greener alternative, achieving >98% purity for sulfonamide derivatives.
Recrystallization Solvent Systems
| Solvent Ratio | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Diisopropyl ether:EtOAc (4:1) | 98.5 | 82 | |
| Acetonitrile:H₂O (1:2) | 97.2 | 78 |
Comparative Analysis of Synthetic Routes
| Method | Base/Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaH/15-crown-5 | Sodium hydride | THF | 25–30 | 82 | 98.5 |
| DMAP/DIEA | DMAP/DIEA | Acetonitrile | 45 | 90.6 | 97.8 |
The DMAP/DIEA route excels in yield and scalability, whereas the NaH method offers higher purity. Industrial-scale synthesis may prioritize the former for cost efficiency, while pharmaceutical applications might favor the latter for purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Products with the nucleophile replacing the bromine atom.
Oxidation: Products with modified sulfonyl groups.
Reduction: Products with reduced or modified pyrrolidinone rings.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the brominated pyridine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS: 1226225-33-7)
- Structure : A brominated phenyl group replaces the 5-bromopyridinylsulfonyl moiety.
- Properties: The absence of a sulfonyl group reduces polarity compared to the target compound.
- Applications : Likely used in pharmaceutical intermediates; brominated aromatic systems are common in kinase inhibitors.
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 197450-39-8)
- Structure : Similar to the above but with bromine and methyl groups in different positions on the phenyl ring.
- Properties : Molecular weight (254.12 g/mol) is lower than the target compound due to the lack of a sulfonyl-pyridine group .
- Applications: Potential use in small-molecule drug discovery, particularly in central nervous system (CNS) targets where pyrrolidinones improve blood-brain barrier penetration.
Pyrrolidinone Derivatives with Heterocyclic Substituents
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine)
- Structure : Contains a pyridinyl group but lacks bromine and sulfonyl functionality.
- Properties : The hydroxyl group enhances hydrophilicity, and the pyridine ring contributes to basicity. This compound is a metabolite of nicotine .
- Applications: Studied in nicotine addiction research; highlights the role of pyrrolidinones in bioactive molecules.
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one
- Structure: Features a hydroxymethyl group at the 4-position of the pyrrolidinone ring.
- Properties : Higher solubility in polar solvents compared to brominated derivatives due to the hydroxyl group .
- Applications : Used in fine chemical synthesis, particularly for chiral building blocks.
Sulfonamide-Containing Analogues
Sulfonyl groups typically improve metabolic stability and binding affinity to enzymes like carbonic anhydrase or proteases. The bromine atom may further enhance halogen bonding interactions in biological targets.
Comparative Analysis Table
Key Research Findings and Insights
- This contrasts with brominated phenyl derivatives, which rely on steric and halogen-bonding effects .
- Biological Activity : Brominated pyridines are prevalent in antiviral and anticancer agents (e.g., kinase inhibitors), suggesting the target compound may share similar mechanisms .
- Synthetic Challenges : Introducing the sulfonyl group to the pyridine ring likely requires careful optimization of sulfonylation conditions, as evidenced by methods for related sulfonamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
